molecular formula C16H12N2O7 B3588307 2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid

2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B3588307
M. Wt: 344.27 g/mol
InChI Key: ZWXVNMIXTUNOGW-UHFFFAOYSA-N
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Description

2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound with a complex structure that includes both nitro and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by the introduction of the carbamoyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of aminobenzoic acid derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and carbamoyl groups play crucial roles in these interactions, potentially leading to the modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carbomethoxybenzeneboronic acid
  • 4-Methoxycarbonylbenzeneboronic acid

Comparison

Compared to these similar compounds, 2-[(4-Methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid is unique due to the presence of both nitro and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-[(4-methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-25-16(22)9-2-4-10(5-3-9)17-14(19)12-7-6-11(18(23)24)8-13(12)15(20)21/h2-8H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXVNMIXTUNOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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